
2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C9H6F3IO2 It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid typically involves the iodination of a precursor compound followed by the introduction of the trifluoromethyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the phenyl ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted phenylacetic acids
- Alcohols and carboxylic acids
- Coupled products with extended carbon chains
Applications De Recherche Scientifique
2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The iodine and trifluoromethyl groups can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
- 2-(Trifluoromethyl)phenylacetic acid
- 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide
Comparison: 2-(2-Iodo-4-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, as well as varied biological effects due to the influence of the iodine atom.
Propriétés
Formule moléculaire |
C9H6F3IO2 |
|---|---|
Poids moléculaire |
330.04 g/mol |
Nom IUPAC |
2-[2-iodo-4-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H6F3IO2/c10-9(11,12)6-2-1-5(3-8(14)15)7(13)4-6/h1-2,4H,3H2,(H,14,15) |
Clé InChI |
VXPHVVLJRATTAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)I)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


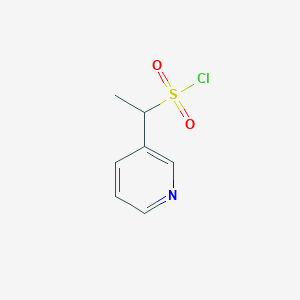
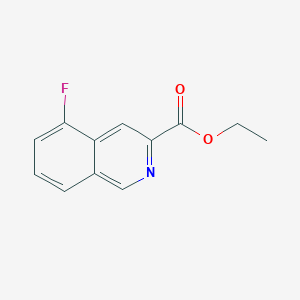
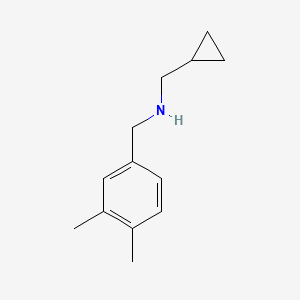
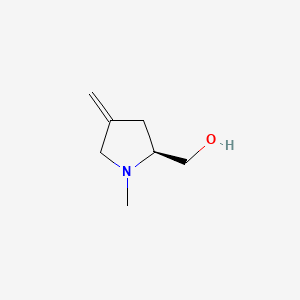
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)
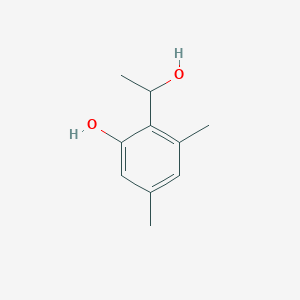
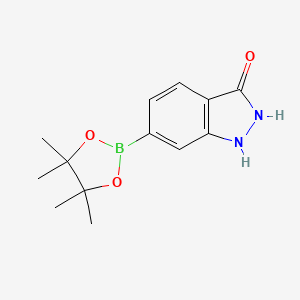

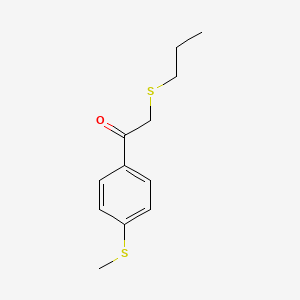
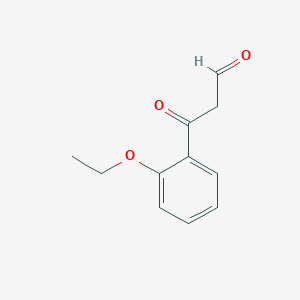

![2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13647318.png)
![4-[4-(3-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13647338.png)
